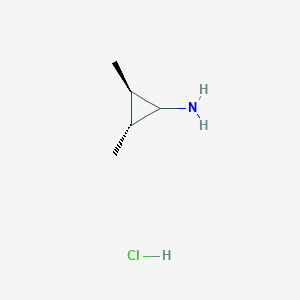
(2R,3R)-2,3-Dimethylcyclopropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-Dimethylcyclopropan-1-amine;hydrochloride is a chiral compound with two methyl groups attached to a cyclopropane ring and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dimethylcyclopropan-1-amine typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of (2R,3R)-2,3-Dimethylcyclopropan-1-amine;hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-Dimethylcyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-Dimethylcyclopropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-Dimethylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2,3-Dimethylcyclopropan-1-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.
(2R,3R)-2,3-Dimethylcyclopropan-1-amine: The free base form without the hydrochloride salt.
(2R,3R)-2,3-Dimethylcyclopropan-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(2R,3R)-2,3-Dimethylcyclopropan-1-amine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and analogs. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Propiedades
IUPAC Name |
(2R,3R)-2,3-dimethylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-3-4(2)5(3)6;/h3-5H,6H2,1-2H3;1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONNOJDDZCKZSH-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













